REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[S:7]([Cl:11])(=O)(=[O:9])[OH:8].Cl.S(Cl)(Cl)=O>>[CH3:1][N:2]1[CH:6]=[C:5]([S:7]([Cl:11])(=[O:9])=[O:8])[N:4]=[CH:3]1
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
CN1C=NC=C1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
S(O)(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
340 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
water ice
|
Quantity
|
7.5 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
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Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred at 150° C. for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
that an internal temperature of 30° C.
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture is then heated at a bath temperature of 100° C. for 6 h
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
The precipitate deposited is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
briefly sucked dry in air
|
Type
|
CUSTOM
|
Details
|
either dried in a thin layer in a vacuum
|
Type
|
CUSTOM
|
Details
|
drying oven at 50° C.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Yield: 176 g (32% of theory) of colorless crystals were obtained (melting point: 89°-90° C.)
|
Type
|
CUSTOM
|
Details
|
To remove the isomeric 5-imidazolesulfonic acid
|
Type
|
CUSTOM
|
Details
|
formed as a by-product from the mother liquor
|
Type
|
CONCENTRATION
|
Details
|
the latter is largely concentrated in vacuo at 15 torr in a rotary evaporator
|
Type
|
ADDITION
|
Details
|
On addition of ethanol
|
Type
|
CUSTOM
|
Details
|
an imidazolesulfonic acid mixture crystallizes out
|
Type
|
CUSTOM
|
Details
|
which can be recrystallized from ethanol
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
CN1C=NC(=C1)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |